molecular formula C10H9NO4 B160068 5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid CAS No. 126434-73-9

5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B160068
CAS No.: 126434-73-9
M. Wt: 207.18 g/mol
InChI Key: LKKBPYKGIFSFTQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of indole with phenol under specific conditions . Another method includes the condensation of 3,4-dibenzyloxybenzaldehyde with nitromethane in a Henry reaction, followed by nitration, reduction of the nitro groups, and hydrogenolysis of the benzyl protecting groups .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include indole-5,6-quinone and various substituted indole derivatives, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid is unique due to its dual role in melanin biosynthesis and its potential as an HIV-1 integrase inhibitor . This dual functionality makes it a compound of significant interest in both biological and medical research.

Properties

IUPAC Name

5,6-dihydroxy-1-methylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-11-6-4-9(13)8(12)3-5(6)2-7(11)10(14)15/h2-4,12-13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKBPYKGIFSFTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2C=C1C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50578183
Record name 5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126434-73-9
Record name 5,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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